molecular formula C6H10FNO2 B3316488 Ethyl 3-amino-4-fluoro-2-butenoate CAS No. 95400-06-9

Ethyl 3-amino-4-fluoro-2-butenoate

Cat. No.: B3316488
CAS No.: 95400-06-9
M. Wt: 147.15 g/mol
InChI Key: LGUWBMAEWNZWJY-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-fluoro-2-butenoate is an organic compound with the molecular formula C6H11FNO2. It is a versatile molecule used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound features an amino group, a fluoro group, and an ester functional group, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as ethyl acrylate and 3-fluoroaniline.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the amino group of 3-fluoroaniline attacks the double bond of ethyl acrylate. The reaction is usually carried out in the presence of a base, such as triethylamine, and under an inert atmosphere to prevent oxidation.

  • Purification: The product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow chemistry may also be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in substitution reactions, where the amino group or the fluoro group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Primary amines, secondary amines, and alcohols.

  • Substitution Products: A wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Ethyl 3-amino-4-fluoro-2-butenoate is used in various scientific research applications:

  • Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs, particularly in the field of antiviral and anticancer agents.

  • Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-fluoro-2-butenoate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-amino-4-fluoro-2-butenoate is similar to other compounds with amino, fluoro, and ester functional groups. Some of these similar compounds include:

  • Ethyl 3-amino-2-butenoate: Lacks the fluoro group.

  • Ethyl 3-amino-4-fluoro-2-butynoate: Contains a triple bond instead of a double bond.

  • Ethyl 3-amino-4-fluoro-3-butenoate: Has a different position of the fluoro group on the carbon chain.

Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis and research.

Properties

IUPAC Name

ethyl (Z)-3-amino-4-fluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-2-10-6(9)3-5(8)4-7/h3H,2,4,8H2,1H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUWBMAEWNZWJY-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/CF)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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